molecular formula C11H12O4 B1620287 2-Phenylpentanedioic acid CAS No. 2628-87-7

2-Phenylpentanedioic acid

Cat. No. B1620287
CAS RN: 2628-87-7
M. Wt: 208.21 g/mol
InChI Key: GOEBEEJCYYXSFT-UHFFFAOYSA-N
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Description

2-Phenylpentanedioic acid, also known as 2-phenyl-pentanoic acid, is a chemical compound with the empirical formula C11H14O2 . It has a molecular weight of 178.23 g/mol . The compound is solid in form . Another variant of this compound is known as 2-phenylpentanedioic acid with a molecular formula of C11H12O4 and a molecular weight of 208.214 g/mol .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions 2-Phenylpentanedioic acid and its derivatives serve as critical intermediates in synthetic chemistry. The compound has been utilized in the Friedel-Crafts reaction, showcasing its versatility in organic synthesis. For instance, 2-Methyl-4-phenylpentanedioic acid, a related compound, was prepared via the Michael reaction and further converted into various products through Friedel-Crafts reactions, demonstrating the compound's utility in creating complex molecular architectures (Natekar & Samant, 2010).

Neurological and Psychiatric Disease Models 2-Phosphonomethylpentanedioic acid (2-PMPA), an analog of 2-Phenylpentanedioic acid, has shown efficacy in neurological and psychiatric disease models. It is a potent and selective inhibitor of glutamate carboxypeptidase II, suggesting potential applications in treating disorders such as schizophrenia and neuropathic pain. Enhanced brain delivery of 2-PMPA and its prodrugs through intranasal administration provides a promising strategy for neurological and psychiatric disorder treatments (Nedelcovych et al., 2017).

Oxidative Stress and Hepatotoxicity The study of valproic acid (a closely related compound to 2-Phenylpentanedioic acid) has revealed insights into the mechanisms of oxidative stress and hepatotoxicity. This research avenue is crucial for understanding the drug's side effects and guiding the development of safer therapeutic agents (Chang & Abbott, 2006).

Metabolic Engineering for Biochemical Production Research into the biological production of malic acid, which shares functional groups with 2-Phenylpentanedioic acid, has highlighted the potential of metabolic engineering to produce industrially significant chemicals. This area explores how natural and engineered microbial strains can be optimized for the production of malic acid and similar compounds, providing a sustainable alternative to traditional chemical synthesis methods (Dai et al., 2018).

properties

IUPAC Name

2-phenylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-10(13)7-6-9(11(14)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEBEEJCYYXSFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299124, DTXSID40949308
Record name 2-phenylpentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenylpentanedioato(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2628-87-7, 26410-02-6
Record name NSC128323
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenylpentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenylpentanedioato(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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